N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
Methoxy and nitro substituents on benzamide derivatives have been studied for their effects on corrosion inhibition. For instance, compounds with methoxy groups were found to enhance inhibition efficiency, whereas nitro groups decreased it. These compounds, acting as corrosion inhibitors, showed high efficiency in protecting metals like mild steel in acidic environments, demonstrating their potential in material preservation and industrial applications (Mishra et al., 2018).
Photoreactive Agents
Compounds featuring nitrophenyl ethers have been explored as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark but become highly reactive with amines upon irradiation, making them valuable tools in biochemical research for studying protein interactions and functions (Jelenc et al., 1978).
Organic Synthesis
In organic chemistry, derivatives with methoxybenzyl and nitrophenyl groups have been utilized as protecting groups in the synthesis of complex molecules. Their stability under various conditions and the ability to be removed under specific, mild conditions make them useful in the stepwise construction of organic compounds, highlighting their role in facilitating synthetic strategies (Bailey et al., 1999).
Environmental Remediation
The degradation of environmental contaminants such as nitrophenols by specialized bacterial gene clusters represents a critical application in bioremediation. These gene clusters enable the breakdown of toxic compounds into less harmful substances, illustrating the potential of biotechnological approaches in mitigating environmental pollution (Kitagawa et al., 2004).
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-10-7-14(20(22)23)12-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRUNNBMQOWLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide |
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